molecular formula C10H12F2O B2734546 (2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol CAS No. 2248201-77-4

(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol

Cat. No.: B2734546
CAS No.: 2248201-77-4
M. Wt: 186.202
InChI Key: BDXVBCYTHQLLPC-SSDOTTSWSA-N
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Description

(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, along with a secondary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,5-difluoro-4-methylbenzene.

    Grignard Reaction: The starting material undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (2S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques, such as chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

    Oxidation: Formation of (2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-one.

    Reduction: Formation of (2S)-2-(2,5-Difluoro-4-methylphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol involves its interaction with molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity and downstream signaling.

    Cellular Effects: The compound can affect cellular processes, such as cell proliferation and apoptosis, through its interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,5-Difluorophenyl)propan-1-ol: Lacks the methyl group, resulting in different chemical and biological properties.

    (2S)-2-(4-Methylphenyl)propan-1-ol: Lacks the fluorine atoms, leading to altered reactivity and applications.

    (2S)-2-(2,5-Dimethylphenyl)propan-1-ol: Contains additional methyl groups, affecting its steric and electronic properties.

Properties

IUPAC Name

(2S)-2-(2,5-difluoro-4-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-6-3-10(12)8(4-9(6)11)7(2)5-13/h3-4,7,13H,5H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXVBCYTHQLLPC-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(C)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1F)[C@H](C)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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